

literature review of synthetic routes to 3,3'-diaryl-BINOLs

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Compound of Interest

Compound Name: 2,2'-
BIS(METHOXYMETHOXY)-1,1'-
BINAPHTHALENE

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A Comparative Guide to the Synthesis of 3,3'-Diaryl-BINOLs

For Researchers, Scientists, and Drug Development Professionals

The 3,3'-diaryl-1,1'-bi-2-naphthol (BINOL) framework is a cornerstone in asymmetric catalysis, finding widespread application in the synthesis of chiral molecules, including active pharmaceutical ingredients. The steric and electronic properties of the aryl substituents at the 3 and 3' positions play a crucial role in modulating the catalytic activity and enantioselectivity of BINOL-derived catalysts and ligands. Consequently, the development of efficient and versatile synthetic routes to this privileged scaffold is of paramount importance. This guide provides a comparative overview of the most prominent synthetic strategies for accessing 3,3'-diaryl-BINOLs, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Key Synthetic Strategies at a Glance

The synthesis of 3,3'-diaryl-BINOLs can be broadly categorized into three main approaches:

- **Palladium-Catalyzed Cross-Coupling Reactions:** This is the most prevalent strategy, with the Suzuki-Miyaura coupling being the workhorse. These methods typically involve the coupling

of a 3,3'-difunctionalized BINOL derivative with an appropriate aryl partner.

- **Direct C-H Arylation:** This approach offers a more atom-economical route by directly coupling BINOL with an aryl halide, circumventing the need for pre-functionalization of the BINOL core.
- **Ortho-Lithiation and Subsequent Functionalization:** This classical organometallic approach allows for the introduction of a wide range of electrophiles, including precursors for arylation, at the 3 and 3' positions.

The following sections will delve into the specifics of these methodologies, presenting comparative data and detailed experimental procedures.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic routes to 3,3'-diaryl-BINOLs, allowing for a direct comparison of their efficiency and scope.

Table 1: Suzuki-Miyaura Coupling via Decarboxylative Iodination[1][2][3][4]

Entry	Aryl Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	3,3'-Diphenyl-BINOL	92
2	4-Methoxyphenylboronic acid	3,3'-Bis(4-methoxyphenyl)-BINOL	89
3	4-Trifluoromethylphenyl boronic acid	3,3'-Bis(4-(trifluoromethyl)phenyl)-BINOL	85
4	1-Naphthylboronic acid	3,3'-Di(1-naphthyl)-BINOL	82

Table 2: Rhodium-Catalyzed Direct C-H Arylation[5]

Entry	Aryl Bromide	Product	Yield (%)
1	Bromobenzene	3,3'-Diphenyl-BINOL	96
2	1-Bromo-4-methoxybenzene	3,3'-Bis(4-methoxyphenyl)-BINOL	91
3	1-Bromo-3,5-dimethylbenzene	3,3'-Bis(3,5-dimethylphenyl)-BINOL	85
4	2-Bromonaphthalene	3,3'-Di(2-naphthyl)-BINOL	81

Table 3: One-Pot C-H Borylation/Suzuki-Miyaura Coupling[6]

Entry	Aryl Halide	Product	Yield (%)
1	Iodobenzene	3,3'-Diphenyl-BINOL	85
2	1-Iodo-4-methoxybenzene	3,3'-Bis(4-methoxyphenyl)-BINOL	82
3	1-Bromo-4-fluorobenzene	3,3'-Bis(4-fluorophenyl)-BINOL	78
4	2-Bromopyridine	3,3'-Di(pyridin-2-yl)-BINOL	70

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Suzuki-Miyaura Coupling via Decarboxylative Iodination of (S)-BINOL Dimethyl Ether[1][3][4]

Step 1: Decarboxylative Iodination

To a neat mixture of (S)-2,2'-dimethoxy-1,1'-binaphthyl-3,3'-dicarboxylic acid (1.0 equiv) and K_3PO_4 (3.0 equiv), iodine (2.5 equiv) is added. The reaction mixture is heated at 120 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with aqueous $Na_2S_2O_3$ solution, water, and brine, then dried over anhydrous Na_2SO_4 . The solvent is evaporated under reduced pressure to afford the crude (S)-3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl, which is purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling

To a solution of (S)-3,3'-diiodo-2,2'-dimethoxy-1,1'-binaphthyl (1.0 equiv) in a 3:1 mixture of toluene and ethanol are added the corresponding arylboronic acid (2.5 equiv), $Pd(PPh_3)_4$ (0.05 equiv), and an aqueous solution of Na_2CO_3 (2 M, 4.0 equiv). The reaction mixture is degassed and heated at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3,3'-diaryl-2,2'-dimethoxy-1,1'-binaphthyl.

Step 3: Demethylation

To a solution of the 3,3'-diaryl-2,2'-dimethoxy-1,1'-binaphthyl (1.0 equiv) in anhydrous dichloromethane at -78 °C is added BBr_3 (4.0 equiv) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na_2SO_4 , and concentrated. The crude product is purified by column chromatography to afford the final 3,3'-diaryl-BINOL.

Protocol 2: Rhodium-Catalyzed Direct C-H Arylation of BINOL[5]

In a glovebox, a screw-capped vial is charged with BINOL (1.0 equiv), the aryl bromide (3.0 equiv), $[Rh(cod)Cl]_2$ (0.025 equiv), tBu_2PCl (0.1 equiv), $Cy_3P \cdot HBF_4$ (0.05 equiv), and Cs_2CO_3

(2.0 equiv). Toluene (0.2 M) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 3,3'-diaryl-BINOL.

Protocol 3: One-Pot C-H Borylation/Suzuki-Miyaura Coupling of MOM-Protected BINOL[6]

Step 1: C-H Borylation

To a solution of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (1.0 equiv) in THF is added $[\text{Ir}(\text{cod})\text{OMe}]_2$ (0.015 equiv) and dtbpy (0.03 equiv). The mixture is stirred for 10 minutes, followed by the addition of bis(pinacolato)diboron (B_2pin_2) (1.2 equiv). The reaction mixture is stirred at 80 °C for 16 hours.

Step 2: Suzuki-Miyaura Coupling

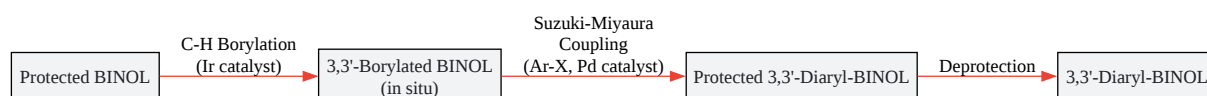
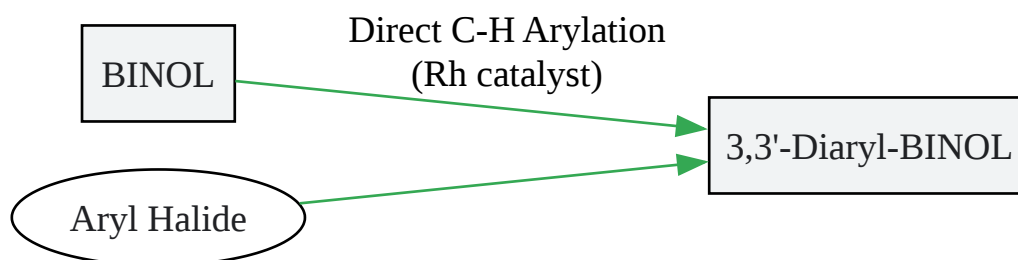
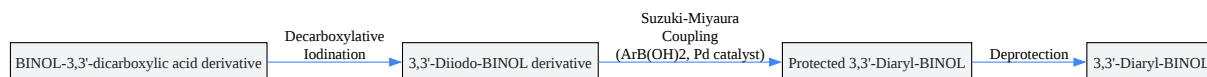
After cooling the reaction mixture to room temperature, the aryl halide (2.5 equiv), $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 equiv), and an aqueous solution of K_3PO_4 (3.0 equiv) are added. The mixture is degassed and stirred at 80 °C for 8 hours. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection

The purified MOM-protected 3,3'-diaryl-BINOL is dissolved in a mixture of THF and HCl (6 M), and the solution is stirred at 60 °C for 6 hours. After cooling, the reaction mixture is neutralized with saturated aqueous NaHCO_3 and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na_2SO_4 , and concentrated to give the final 3,3'-diaryl-BINOL, which can be further purified by recrystallization.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the described methodologies.



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